molecular formula C20H32F4N2O4 B3034644 Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid CAS No. 2007919-26-6

Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid

Cat. No.: B3034644
CAS No.: 2007919-26-6
M. Wt: 440.5
InChI Key: WRUOGZKSNRKCGA-UHFFFAOYSA-N
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Description

Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid is a chemical compound with the molecular formula C20H32F4N2O4 and a molecular weight of 440.48 g/mol . It is known for its unique spiro structure, which includes a nitrogen atom and two fluorine atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid typically involves the reaction of 8,8-difluoro-2-azaspiro[4.5]decane with oxalic acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and purity while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the spiro structure with oxalic acid, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous .

Properties

IUPAC Name

8,8-difluoro-2-azaspiro[4.5]decane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H15F2N.C2H2O4/c2*10-9(11)3-1-8(2-4-9)5-6-12-7-8;3-1(4)2(5)6/h2*12H,1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUOGZKSNRKCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CCNC2)(F)F.C1CC(CCC12CCNC2)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Reactant of Route 2
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Reactant of Route 3
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Reactant of Route 4
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Reactant of Route 5
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid
Reactant of Route 6
Reactant of Route 6
Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid

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